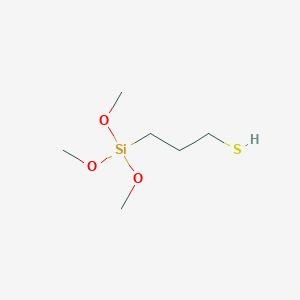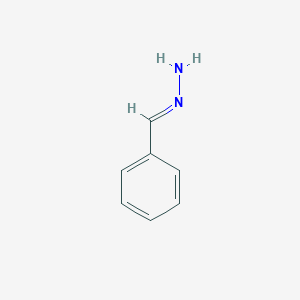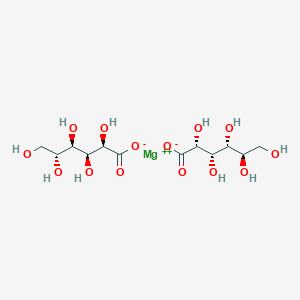
7-Methoxy-L-tryptophan
Descripción general
Descripción
7-Methoxy-L-tryptophan is a derivative of L-tryptophan, an essential amino acid. It is characterized by the presence of a methoxy group at the 7th position of the indole ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-L-tryptophan typically involves the methoxylation of L-tryptophan. One common method includes the use of methanol and a suitable catalyst under controlled conditions to introduce the methoxy group at the desired position on the indole ring. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the methoxylation process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Methoxy-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can target the indole ring or the carboxyl group, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield methoxyindole aldehydes, while reduction can produce methoxyindole alcohols.
Aplicaciones Científicas De Investigación
7-Methoxy-L-tryptophan has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various indole derivatives.
Biology: Studies have shown its potential role in modulating biological pathways, particularly those involving serotonin and melatonin.
Medicine: Research indicates its potential anti-inflammatory and anti-cancer properties, making it a candidate for drug development.
Industry: It is used in the production of specialized chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-L-tryptophan involves its interaction with various molecular targets and pathways. It is known to influence the serotonin and melatonin pathways, which are crucial for regulating mood, sleep, and other physiological processes. The compound may also exert its effects through the modulation of inflammatory pathways and inhibition of specific enzymes involved in disease progression.
Comparación Con Compuestos Similares
5-Methoxy-L-tryptophan: Another methoxy derivative of L-tryptophan, known for its anti-inflammatory properties.
N-acetyl-5-methoxytryptamine (Melatonin): A well-known compound involved in regulating sleep and circadian rhythms.
Uniqueness: 7-Methoxy-L-tryptophan is unique due to its specific methoxy substitution at the 7th position, which imparts distinct chemical and biological properties compared to other methoxy derivatives. This uniqueness makes it a valuable compound for exploring new therapeutic applications and understanding the structure-activity relationships of indole derivatives.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(7-methoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-4-2-3-8-7(6-14-11(8)10)5-9(13)12(15)16/h2-4,6,9,14H,5,13H2,1H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZROTSTMQSBFK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,5'-(1,3-Propanediyl)bis[5H-dibenz[b,f]azepine]](/img/structure/B106453.png)




![3-[2-(Dimethylamino)phenyl]-3-hydroxy-5-methoxy-1,2-dihydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B106467.png)




![[4-(Difluoromethoxy)phenyl]hydrazine](/img/structure/B106488.png)


